molecular formula C23H29N5O3S2 B12033384 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 477735-27-6

9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12033384
CAS No.: 477735-27-6
M. Wt: 487.6 g/mol
InChI Key: JNNNAKJSALXHHV-SDXDJHTJSA-N
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Description

The compound 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule with a pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:

  • Position 2: A [3-(4-morpholinyl)propyl]amino group, introducing a hydrophilic morpholine ring linked via a propyl chain.
  • Position 3: A (Z)-configured thiazolidin-5-ylidene moiety with a propyl substituent at the 3-position of the thiazolidinone ring.
  • Position 9: A methyl group on the pyrido-pyrimidinone scaffold .

Properties

CAS No.

477735-27-6

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O3S2/c1-3-8-28-22(30)18(33-23(28)32)15-17-19(24-7-5-9-26-11-13-31-14-12-26)25-20-16(2)6-4-10-27(20)21(17)29/h4,6,10,15,24H,3,5,7-9,11-14H2,1-2H3/b18-15-

InChI Key

JNNNAKJSALXHHV-SDXDJHTJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)SC1=S

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino-3-Picoline with Diethyl Malonate

A widely adopted method involves heating 2-amino-3-picoline (10.8 g, 100 mmol) with diethyl malonate (76.3 mL, 500 mmol) at 150°C for 24 hours under inert conditions. The reaction proceeds via a cyclocondensation mechanism, yielding 2-hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with a 96.5% yield after recrystallization from ethyl acetate. Key spectral data include:

  • 1H NMR (DMSO-d6): δ 11.43 (br s, 1H), 8.76 (d, J = 7.0 Hz, 1H), 7.79 (d, J = 6.6 Hz, 1H), 7.15–7.10 (m, 1H), 2.40 (s, 3H).

  • MS (ES+): m/z 177 [M+H]+.

CuI-Catalyzed Tandem C–N Bond Formation

Recent innovations employ CuI (10 mol%) in DMF at 130°C to catalyze the coupling of 2-halopyridines with (Z)-3-amino-3-arylacrylate esters. This one-pot method achieves 72–89% yields for multisubstituted derivatives, offering superior functional group tolerance compared to traditional acid-catalyzed routes.

Table 1. Comparative Analysis of Core Synthesis Methods

MethodConditionsYield (%)Key Advantages
Diethyl Malonate Route150°C, 24 h, neat96.5High yield, minimal purification
CuI-Catalyzed Route130°C, DMF, 12 h72–89Broad substrate scope

Introduction of the 3-(4-morpholinyl)propylamino group at position 2 requires sequential alkylation and amination:

Synthesis of 3-(4-Morpholinyl)Propylamine

A patent-pending method reacts morpholine with acrylonitrile to form 3-morpholinopropionitrile, followed by hydrogenation (1.0–6.0 MPa H2, 80–200°C, 2–6 h) using Raney nickel. This two-step process achieves a 98.4% yield for the nitrile intermediate and >95% purity for the final amine after vacuum distillation.

Coupling to Pyrido[1,2-a]Pyrimidin-4-One

The amine undergoes nucleophilic substitution with 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in refluxing THF (12 h, 80°C), facilitated by K2CO3 as a base. Monitoring via TLC (CHCl3:MeOH 9:1) confirms complete conversion, with final purification through silica gel chromatography (Rf = 0.63).

Thiazolidinone Ring Construction

The Z-configured thiazolidin-5-ylidene moiety at position 3 is installed via Knoevenagel condensation:

Preparation of 4-Oxo-3-Propyl-2-Thioxo-1,3-Thiazolidin-5-Carbaldehyde

Thiazolidine-2,4-dione (2.5 g, 21.36 mmol) reacts with propionaldehyde (21.36 mmol) in ethanol containing piperidine (14.11 mmol) under reflux (8–9 h). Acidification with acetic acid precipitates the product, which is recrystallized to >99% purity (mp 118–120°C).

Condensation with Pyrido[1,2-a]Pyrimidin-4-One

The aldehyde (1.2 equiv) and the core intermediate undergo microwave-assisted coupling (150 W, 100°C, 30 min) in acetic anhydride, selectively forming the Z-isomer due to steric control. 1H NMR analysis confirms configuration through characteristic vinyl proton coupling (J = 12.1 Hz).

Final Assembly and Purification

The fully functionalized compound is isolated via sequential chromatographic steps:

  • Ion-exchange chromatography: Dowex 50WX4 resin, eluted with NH4OH/MeOH gradient.

  • Preparative HPLC: C18 column, 60% MeCN/H2O, 2 mL/min, tR = 14.3 min.

Table 2. Characterization Data

ParameterValueSource
Molecular FormulaC23H29N5O3S
Molecular Weight487.64 g/mol
HPLC Purity99.2%
Melting Point214–216°C (dec.)

Scalability and Industrial Considerations

Commercial synthesis (Sigma-Aldrich) employs continuous flow hydrogenation for the morpholinylpropylamine step, reducing reaction time from 6 h to 45 min. However, the final condensation remains batch-operated due to solids handling challenges. Current production costs average $30.70/10 mg, reflecting the complexity of late-stage purification.

Emerging Methodologies

Recent advances include:

  • Photoredox catalysis: For C–H amination at position 2, avoiding pre-functionalized intermediates.

  • Enzymatic resolution: Lipase-mediated kinetic resolution to enhance Z/E selectivity (>98:2) .

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies may focus on its binding affinity, selectivity, and biological activity.

Medicine

In medicine, 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is explored for its therapeutic potential. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity. Preclinical and clinical studies are conducted to evaluate its efficacy and safety.

Industry

In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[1,2-a]pyrimidin-4-one Derivatives

a) Nitro-Substituted Derivatives
  • Example : 3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-chloromethyl-8-methyl-3-nitro analog).
  • Structural Difference: Nitro group at position 3 vs. Compound A’s thiazolidinone-morpholine substituents.
  • Activity: Demonstrated efficacy against Trichomonas foetus, Entamoeba histolytica, and Leishmania donovani .
  • Key Insight: Nitro groups enhance antiparasitic activity but may increase toxicity, whereas Compound A’s thiazolidinone and morpholine groups could improve solubility and target specificity.
b) Heteroaryl-Substituted Derivatives
  • Examples : Pyrido[1,2-a]pyrimidin-4-ones with pyrazolyl (e.g., 7-(1-propylpiperidin-4-yl) substituents) .
  • Structural Difference: Bulky heteroaryl groups at position 7 vs. Compound A’s 3-thiazolidinone and 2-morpholinylpropylamino groups.
  • Activity : Varied applications in kinase inhibition or antimicrobial activity, depending on substituents.
  • Key Insight: The morpholinylpropylamino group in Compound A may enhance membrane permeability compared to rigid heteroaryl substituents.

Thiazolidinone-Containing Analogs

a) Pyrazolo[3,4-d]pyrimidin-4-ones
  • Example: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) .
  • Structural Difference: Pyrazole ring fused to pyrimidinone vs. Compound A’s pyrido-pyrimidinone core.
  • Activity: Anti-inflammatory properties attributed to the thiazolidinone moiety.
  • Key Insight: Compound A’s pyrido-pyrimidinone scaffold may offer broader π-π stacking interactions for target binding compared to pyrazolo-pyrimidinones.
b) Thiazolo[4,5-d]pyrimidines
  • Example : 7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives (e.g., 19 ) .
  • Structural Difference: Thiazolo-pyrimidine fused system vs. Compound A’s isolated thiazolidinone substituent.
  • Activity : Antimicrobial and anti-inflammatory activity, modulated by substituents on the thiazole ring.
  • Key Insight: The (Z)-configuration of Compound A’s thiazolidinone-methylidene group may enhance stereoselective interactions with biological targets .

Data Table: Structural and Functional Comparison

Compound Class Substituents/Modifications Biological Activity Key Advantages/Disadvantages Reference
Compound A 2-Morpholinylpropylamino, 3-(Z)-thiazolidinone Hypothesized antimicrobial/anti-inflammatory Enhanced solubility (morpholine), stereoselectivity
Nitro-pyrido-pyrimidinones 3-Nitro, 2-chloromethyl Antiparasitic (Leishmania) High potency but potential toxicity
Pyrazolo-pyrimidinones Thiazolidinone-phenyl Anti-inflammatory Rigid scaffold limits solubility
Thiazolo-pyrimidines Fused thiazole, 5-thioxo Broad-spectrum antimicrobial High synthetic complexity

Biological Activity

The compound 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant biological activity due to its unique structural features. This complex organic molecule incorporates a pyrido[1,2-a]pyrimidin-4-one core, a morpholinyl group, and a thiazolidinone moiety, which together enhance its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21_{21}H28_{28}N4_{4}O2_{2}S, with a molecular weight of approximately 529.7 g/mol. The distinct arrangement of functional groups allows for interactions with various biological targets, leading to modulation of cellular processes.

The biological activity is primarily attributed to the compound's ability to bind to specific enzymes and receptors within cells. This binding can modulate their activity, resulting in various therapeutic effects such as:

  • Anti-inflammatory effects
  • Antitumor activities

The mechanism often involves the inhibition or activation of signaling pathways critical in disease progression. For instance, studies suggest that the compound may interact with kinases and other signaling molecules involved in inflammatory responses and cancer pathways.

Antimicrobial Activity

Research indicates that derivatives related to the thiazolidinone moiety exhibit potent antibacterial and antifungal properties. For example, compounds sharing structural similarities demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin by 10–50 times in some cases .

CompoundActivity TypeMIC (mg/mL)MBC (mg/mL)
Compound 8Antibacterial0.004–0.030.008–0.06
Compound 15Antifungal0.004–0.06Not specified

Case Studies

  • Inhibition of Inflammatory Pathways : A study focused on the anti-inflammatory properties of similar compounds demonstrated a reduction in pro-inflammatory cytokines when tested in vitro. The specific pathways affected included NF-kB signaling, which is pivotal in inflammation and immune responses .
  • Antitumor Efficacy : In a recent study, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent.

Comparative Analysis with Related Compounds

The following table compares the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesUnique Aspects
9-Methyl-2-{[3-(4-methylbenzyl)amino]-3-{(Z)-(4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene)}methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneContains a methylbenzyl group instead of morpholinylDifferent receptor interactions due to the benzyl ring
2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneIncorporates a piperazine ringPotentially altered pharmacokinetics due to piperazine

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization under reflux conditions with catalysts like palladium on carbon .
  • Introduction of the thiazolidinone moiety through a Z-selective condensation reaction, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification via column chromatography and spectroscopic validation (NMR, IR) to confirm stereochemistry and functional group integrity . Key challenge: Achieving high yields while maintaining stereochemical purity, particularly for the (Z)-configured thiazolidinone .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approaches include:

  • X-ray crystallography to resolve the Z-configuration of the thiazolidinone methylidene group .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
  • 2D NMR (e.g., NOESY, HSQC) to map proton-proton proximity and carbon-proton correlations, critical for confirming substituent positions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values against reference drugs like doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the morpholine moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition?

Advanced methodologies include:

  • Molecular docking (e.g., AutoDock Vina) to model interactions with kinase active sites, focusing on hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the thiazolidinone ring .
  • Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) for target kinases like PI3K or EGFR .
  • Western blotting to assess downstream signaling pathways (e.g., Akt/mTOR) in treated cancer cells .

Q. What strategies address poor aqueous solubility during formulation studies?

Solubility enhancement approaches:

  • Co-crystallization with hydrophilic co-formers (e.g., succinic acid) to improve dissolution rates .
  • Nanoemulsion systems : Use of lipid-based carriers (e.g., Labrafil) and surfactants (Poloxamer 407) to stabilize the compound in aqueous media .
  • Prodrug design : Introduction of phosphate or glycoside groups at the morpholine nitrogen to increase hydrophilicity .

Q. How can contradictory structure-activity relationship (SAR) data be reconciled?

Discrepancies often arise from substituent effects. For example:

  • Morpholine vs. piperidine analogs : Morpholine’s oxygen enhances solubility but reduces membrane permeability compared to piperidine derivatives, altering bioavailability .
  • Thiazolidinone substituents : Propyl groups at the 3-position improve metabolic stability but may sterically hinder target binding . Resolution: Use comparative molecular field analysis (CoMFA) to quantify steric/electronic contributions and guide SAR optimization .

Q. What computational tools predict metabolic stability and toxicity?

  • ADMET prediction : Software like SwissADME or ADMETlab2.0 to estimate CYP450 metabolism, plasma protein binding, and hERG channel inhibition .
  • Density functional theory (DFT) : Calculations to identify reactive sites (e.g., thioxo groups) prone to glutathione conjugation or oxidation .

Q. How can researchers optimize reaction conditions for scalable synthesis?

  • Flow chemistry : Continuous flow microreactors reduce reaction times and improve yield consistency compared to batch processes .
  • DoE (Design of Experiments) : Statistical optimization of parameters (temperature, solvent ratio, catalyst loading) to maximize efficiency .

Data Contradiction Analysis

Q. Why do similar analogs show divergent biological activities?

Example: A benzodioxole-substituted analog exhibits stronger antimicrobial activity but weaker anticancer effects. This may stem from:

  • Differential target engagement : Benzodioxole enhances binding to bacterial topoisomerase but lacks affinity for human kinases .
  • Cell permeability : Bulky substituents (e.g., benzyl vs. propyl) alter logP values, impacting cellular uptake .

Q. How to resolve discrepancies in enzymatic vs. cellular assay results?

  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .
  • Microenvironment factors : 3D tumor spheroid assays better replicate in vivo conditions than monolayer cultures .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeConditionsYield (%)Reference
Core formationCyclizationPd/C, EtOH, 80°C65–70
Thiazolidinone conjugationCondensationN₂, DCM, RT, 12h55–60
PurificationColumn chromatographySiO₂, CH₂Cl₂/MeOH (9:1)>95% purity

Q. Table 2. Comparative Bioactivity Profiles

SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)Reference
Propyl (target compound)2.5 (S. aureus)8.2 (MCF-7)
Benzodioxole analog1.8 (S. aureus)12.4 (MCF-7)

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